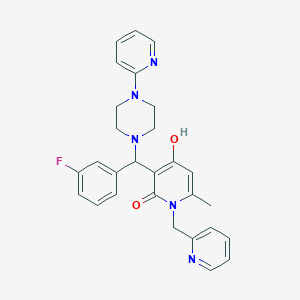

3-((3-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one

Description

The compound 3-((3-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one features a pyridin-2(1H)-one core substituted with:

- A 3-fluorophenyl group at the C3 position.

- A 4-(pyridin-2-yl)piperazinylmethyl moiety, introducing a piperazine ring linked to pyridine.

- A pyridin-2-ylmethyl group at the N1 position.

- A methyl group at C6 and a hydroxy group at C4.

However, direct pharmacological data for this compound are absent in the provided evidence; thus, comparisons with analogues are critical for inferring properties.

Properties

IUPAC Name |

3-[(3-fluorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28FN5O2/c1-20-17-24(35)26(28(36)34(20)19-23-9-2-4-11-30-23)27(21-7-6-8-22(29)18-21)33-15-13-32(14-16-33)25-10-3-5-12-31-25/h2-12,17-18,27,35H,13-16,19H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYPGSYUSOTNKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC2=CC=CC=N2)C(C3=CC(=CC=C3)F)N4CCN(CC4)C5=CC=CC=N5)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((3-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one , with CAS number 897611-71-1 , is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to collate and analyze the available data on its biological effects, mechanisms of action, and therapeutic potential.

The molecular formula of this compound is with a molecular weight of 485.6 g/mol . The structure consists of multiple pharmacophores, including a fluorophenyl group, piperazine, and pyridine derivatives, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C28H28FN5O2 |

| Molecular Weight | 485.6 g/mol |

| CAS Number | 897611-71-1 |

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For example, pyridine derivatives have been shown to inhibit various cancer cell lines, suggesting that the compound may also possess similar effects. A structure-activity relationship (SAR) analysis indicated that the presence of specific substituents on the pyridine ring enhances cytotoxicity against cancer cells.

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological activities. The piperazine moiety in this compound could potentially interact with neurotransmitter receptors, influencing central nervous system (CNS) functions. Research has shown that modifications in piperazine can lead to enhanced binding affinity for serotonin and dopamine receptors, which are crucial in treating psychiatric disorders.

Antimicrobial Properties

Compounds containing pyridine and piperazine structures have demonstrated antimicrobial activities against various pathogens. The biological activity can be attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism.

- Receptor Modulation : Interaction with neurotransmitter receptors may modulate synaptic transmission and neuronal excitability.

- Antioxidant Activity : The hydroxy group present in the structure may contribute to antioxidant properties, reducing oxidative stress in cells.

Case Studies

Several case studies have explored the biological effects of structurally related compounds:

- Case Study 1 : A study on a related pyridine derivative demonstrated significant inhibition of tumor growth in xenograft models, indicating potent anticancer activity.

- Case Study 2 : Another investigation revealed that a piperazine-based compound improved cognitive function in animal models of depression, suggesting potential applications in neuropharmacology.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Molecular Comparison

*Inferred from structural formula.

Research Findings and Implications

- Pharmacological Potential: Piperazine-pyridinone hybrids in demonstrated analgesic effects, suggesting the target compound could share similar pathways .

- Synthetic Challenges : Low yields in analogous syntheses (e.g., 19% for 5,6-dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one, ) highlight the need for optimized routes .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions impact yield?

The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the pyridinone core via condensation of substituted pyridine derivatives.

- Step 2: Introduction of the fluorophenyl-piperazine moiety via nucleophilic substitution or Mannich-type reactions.

- Step 3: Alkylation of the pyridinone nitrogen using pyridin-2-ylmethyl halides. Key variables include solvent choice (e.g., 1,4-dioxane/water mixtures), temperature (80–100°C), and catalysts like Pd(PPh₃)₄ for coupling steps . Purification via column chromatography or recrystallization is critical for isolating high-purity products (yields range: 23–67% depending on step optimization) .

Q. Which spectroscopic techniques are most reliable for structural characterization?

- NMR (¹H/¹³C/¹⁹F): Confirms substitution patterns, fluorophenyl integration, and piperazine ring conformation .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₂₈H₂₇FN₆O₂ requires exact mass 506.21 g/mol).

- X-ray Crystallography: Resolves 3D conformation, critical for understanding steric effects and hydrogen-bonding interactions .

Q. How does the compound interact with neurotransmitter receptors, and what assays validate this?

In vitro binding assays (e.g., radioligand displacement) against serotonin (5-HT₃) and dopamine (D₂) receptors are used. Dose-response curves (IC₅₀ values) and selectivity profiles (Ki ratios) differentiate target engagement from off-target effects . Functional assays like cAMP modulation or calcium flux further confirm receptor activation/inhibition .

Advanced Research Questions

Q. How can contradictory data in synthesis yields or bioactivity be systematically addressed?

- Yield Variability: Design of Experiments (DoE) with factors like solvent polarity, temperature, and catalyst loading identifies optimal conditions. For example, reports yields from 23% to 67% for analogous compounds, highlighting sensitivity to reaction parameters .

- Bioactivity Discrepancies: Orthogonal assays (e.g., SPR vs. ITC for binding kinetics) and species-specific receptor isoforms (e.g., human vs. rodent models) clarify inconsistencies .

Q. What computational strategies predict binding modes and metabolic stability?

- Molecular Docking: Software like AutoDock Vina models interactions with receptor active sites (e.g., piperazine nitrogen coordination with D₂ receptor residues) .

- MD Simulations: Assess conformational flexibility and stability of the fluorophenyl-piperazine moiety in aqueous vs. lipid bilayer environments .

- ADMET Prediction: Tools like SwissADME estimate metabolic liabilities (e.g., CYP450-mediated oxidation of pyridinone methyl groups) .

Q. What strategies enhance selectivity for specific receptor subtypes?

- Derivatization: Introduce substituents (e.g., electron-withdrawing groups on the pyridine ring) to modulate steric/electronic interactions. notes that ethyl vs. methyl groups on the pyridinone nitrogen alter D₂/5-HT₃ selectivity ratios .

- Chiral Resolution: Separate enantiomers (if applicable) to isolate isoforms with higher target specificity .

Q. How can derivatization improve solubility without compromising activity?

- Prodrug Design: Phosphate or acetate esters of the hydroxyl group enhance aqueous solubility. Hydrolysis in vivo regenerates the active form .

- PEGylation: Attach polyethylene glycol (PEG) chains to the pyridinone nitrogen, balancing hydrophilicity and receptor affinity .

Q. What analytical workflows validate purity and stability under storage conditions?

- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and pH extremes (2–12) to identify degradation products via LC-MS .

- Stability-Indicating Methods: Use HPLC with dual-wavelength detection (e.g., 254 nm for aromatic rings, 280 nm for piperazine) to track impurities .

Q. How can in vivo pharmacokinetics be optimized using structural analogs?

- Bioisosteric Replacement: Substitute the fluorophenyl group with chlorophenyl or trifluoromethylphenyl to alter logP and plasma protein binding .

- Microsomal Stability Testing: Liver microsome assays identify metabolic hotspots (e.g., oxidation of the piperazine ring) for targeted modification .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.